Methyl 3-[methyl(pentan-2-yl)amino]propanoate
Description
Methyl 3-[methyl(pentan-2-yl)amino]propanoate is an ester derivative containing a branched alkylamine substituent. Its structure comprises a propanoate backbone esterified with a methyl group at the carboxylate position, while the amino group at the β-position is substituted with methyl and pentan-2-yl moieties.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-[methyl(pentan-2-yl)amino]propanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-6-9(2)11(3)8-7-10(12)13-4/h9H,5-8H2,1-4H3 |
InChI Key |
OFGLEEDDLJQSAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N(C)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[methyl(pentan-2-yl)amino]propanoate typically involves the esterification of propanoic acid derivatives with appropriate alcohols in the presence of acid catalysts. One common method includes the reaction of 3-amino-3-methylpentanoic acid with methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[methyl(pentan-2-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[methyl(pentan-2-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[methyl(pentan-2-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Methyl 2-Benzoylamino-3-oxobutanoate ()
- Structural Differences: Replaces the β-amino group with a benzoylamino group and introduces a ketone at the γ-position.
- Synthetic Utility: Used in the preparation of enamino esters via condensation with aromatic amines under acidic conditions (e.g., PTSA catalysis in benzene) .
- Reactivity: The ketone moiety enables further cyclization or functionalization, unlike the tertiary amine in Methyl 3-[methyl(pentan-2-yl)amino]propanoate.
(b) Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate ()
- Structural Differences: Features a sulfanyl-linked quinazolinone heterocycle instead of the alkylamine substituent.
(c) Ethyl 3-(2-((4-amidinophenylamino)methyl)-l-methyl-N-(pyridin-2-yl)-lH-benzo[d]imidazole-5-carboxamido)propanoate ()
- Structural Differences: Incorporates a benzimidazole-pyridinyl pharmacophore and an amidinophenyl group, making it a complex intermediate for anticoagulants like Dabigatran.
- Application: Designed for high specificity in thrombin inhibition, contrasting with this compound’s simpler, non-therapeutic scaffold .
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Synthetic Route |
|---|---|---|---|
| This compound | ~2.5 | ~10 (in DMSO) | Alkylation of methyl acrylate derivatives |
| Methyl 2-benzoylamino-3-oxobutanoate | ~1.8 | ~15 (in ethanol) | Condensation with aromatic amines |
| Ethyl 3-(benzimidazole-carboxamido)propanoate | ~3.2 | <5 (in water) | Multi-step peptide coupling |
Key Observations :
- The pentan-2-yl group in the target compound increases lipophilicity (higher LogP) compared to benzoylamino or heterocyclic analogs.
- Solubility in polar solvents is reduced due to the branched alkyl chain, whereas benzoylamino derivatives benefit from aromatic polarity .
Biological Activity
Methyl 3-[methyl(pentan-2-yl)amino]propanoate is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of 213.34 g/mol. The compound features an ester functional group, which is significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing the active amino acid derivative that may modulate enzyme activity or receptor interactions, leading to various physiological effects .
Biological Activity Overview
The compound has been investigated for several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may have therapeutic implications .
- Cell Proliferation : Research indicates that this compound can affect cell proliferation rates in various cancer cell lines, suggesting potential anticancer properties .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in certain cell types, which is a critical mechanism in cancer treatment .
Table 1: Summary of Biological Activities
Table 2: Mechanistic Insights
| Mechanism | Description | Reference |
|---|---|---|
| Hydrolysis | Ester group hydrolyzes to release active amino acid | |
| Receptor Interaction | Modulates receptor activity affecting signaling pathways | |
| Enzyme Interaction | Alters enzyme activity leading to metabolic changes |
Case Studies
-
Anticancer Activity :
A study evaluated the effects of this compound on human breast cancer cell lines (MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 15 µM. The mechanism was linked to caspase activation, suggesting apoptosis as a primary mode of action . -
Enzyme Interaction Studies :
Another research focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound demonstrated competitive inhibition with an IC50 value of 25 µM, indicating its potential as a lead compound for developing new antifolate drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
